N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-30-19-10-8-16(14-20(19)31-2)15-24-23(29)13-12-22-26-25-21-11-9-18(27-28(21)22)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYYGCZNSBXONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes to form the triazolopyridazine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A notable investigation involved screening a library of compounds on multicellular spheroids to identify effective anticancer candidates. The results indicated that N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The underlying mechanisms may involve the modulation of signaling pathways related to inflammation .
Neuroprotective Properties
Neuroprotection is another promising application area for this compound. Research indicates that this compound can protect neuronal cells from oxidative stress-induced damage. It has been shown to enhance cell viability and reduce apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's . The neuroprotective effects are likely mediated through antioxidant mechanisms and the modulation of neuroinflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the phenyl and triazole rings have been explored to enhance potency and selectivity for specific biological targets. For instance, substituents on the triazole ring were found to significantly influence anticancer activity and selectivity towards cancer cells over normal cells .
Summary Table of Applications
| Application Area | Findings Summary |
|---|---|
| Anticancer | Induces apoptosis; effective against multiple cancer cell lines. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokine production; potential for treating inflammatory diseases. |
| Neuroprotective | Protects neuronal cells from oxidative stress; enhances cell viability in neurodegenerative models. |
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Compound 18 ()
- Structure : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
- Key Features : Shares the triazolopyridazine core but incorporates a tetrahydrofuran-3-yloxy substituent on the phenyl ring.
- Activity : Exhibits potent PDE4 inhibition (IC₅₀ < 10 nM) and high selectivity (>1,000-fold) across 21 PDE isoforms. Docking studies suggest the methoxy and tetrahydrofuran substituents enhance binding to PDE4’s catalytic pocket .
- Comparison : Unlike the target compound’s propanamide side chain, Compound 18 lacks an amide group, relying instead on aryl substitutions for potency. Both compounds prioritize methoxy groups for isoform selectivity.
Triazolothiadiazine Derivatives ()
- Example : 3-(3,4-Dimethoxyphenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (Compound 7a, ).
- Key Features : Replaces the pyridazine ring with a thiadiazole core.
- Comparison : The thiadiazole core shifts biological activity toward antifungal targets, highlighting the triazolopyridazine core’s importance for PDE4 selectivity.
Activity Against Kinases and Enzymes
Triazolothiadiazole Derivatives ()
| IC₅₀ | Target | Compound Structure |
|---|---|---|
| 42 ± 1 nM | CDK5/p25 | N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide |
| 30 ± 1 nM | CDK5/p25 | 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide |
- Comparison: These triazolothiadiazoles exhibit nanomolar inhibition of CDK5/p25, a kinase implicated in neurodegenerative diseases. The target compound’s triazolopyridazine core likely reduces kinase affinity, favoring PDE4 instead .
Modifications in Propanamide Side Chains
Methoxy-Substituted Analogues ()
Example : 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide ().
-
- Example : N-(3,5-dimethoxyphenyl)-3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide.
- Molecular Weight : 468.51 g/mol.
- Key Feature : Spirocyclic substituent at position 4.
Antimicrobial Activity vs. PDE4 Selectivity
Methyl-Triazolo Derivatives ()
- Example : N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide.
- Activity : Moderate antimicrobial activity (MIC 25–50 µg/mL against Staphylococcus aureus).
- Comparison : Replacement of the propanamide chain with benzamide/sulfonamide shifts activity to microbial targets, underscoring the propanamide group’s role in PDE4 binding .
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide, identified by its CAS number 1189990-43-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 417.5 g/mol. The structure consists of a propanamide backbone linked to a triazolopyridazine moiety and a dimethoxyphenyl group.
| Property | Value |
|---|---|
| CAS Number | 1189990-43-9 |
| Molecular Formula | C₁₈H₂₃N₅O₃ |
| Molecular Weight | 417.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives of compounds similar to this compound. For instance, compounds containing the triazole ring have shown promising results in inhibiting cancer cell proliferation across several cancer lines.
- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It has been observed to inhibit key signaling pathways involved in cell survival and proliferation.
- Case Studies :
Anti-inflammatory Activity
The compound is also being investigated for its anti-inflammatory properties. It may act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes.
- Inhibitory Effects : Studies have shown that related compounds exhibit IC50 values ranging from to against COX-II .
- Potential Applications : These properties suggest that the compound could be beneficial in treating conditions characterized by chronic inflammation.
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound and its analogs:
| Study Reference | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| MCF7 | 0.39 | Anticancer | |
| COX-II | 0.52 | Anti-inflammatory | |
| A375 | 4.2 | Anticancer |
In Vivo Studies
While in vitro data is promising, further research is needed to validate these findings in vivo. Early-stage animal studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of the compound.
Q & A
Q. How can researchers optimize the synthesis yield and purity of N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of triazolopyridazine intermediates with substituted propanamide moieties. Key optimizations include:
- Reagent selection : Use catalysts like triethylamine to facilitate nucleophilic substitutions (e.g., amide bond formation) .
- Solvent control : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Monitor purity via TLC or HPLC .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; triazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₈H₂₈N₅O₃) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1650 cm⁻¹ for amide) and aromatic C-H bends .
Intermediate Research Questions
Q. How can solubility and stability under varying conditions (pH, temperature) be systematically assessed?
- Methodological Answer :
- Solubility assays : Test in buffers (pH 2–9) and solvents (DMSO, ethanol) using UV-Vis spectroscopy to quantify dissolved compound .
- Stability studies : Incubate at 25°C, 37°C, and 4°C for 1–4 weeks. Monitor degradation via HPLC and compare peak areas .
Q. What strategies mitigate byproduct formation during triazolopyridazine ring closure?
- Methodological Answer :
- Temperature control : Maintain 80–100°C during cyclization to minimize side reactions .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in triazole formation .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Molecular docking : Screen against protein databases (e.g., Kinase, GPCR targets) to predict binding affinities .
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .
- Cellular uptake studies : Use fluorescent analogs or radiolabeling (³H/¹⁴C) to track intracellular localization .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Cross-validation : Replicate assays under identical conditions (e.g., cell line, incubation time) .
- Orthogonal techniques : Confirm target engagement via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. How can regioselectivity be controlled during functionalization of the triazolopyridazine core?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide electrophilic substitution .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to block reactive sites during coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
